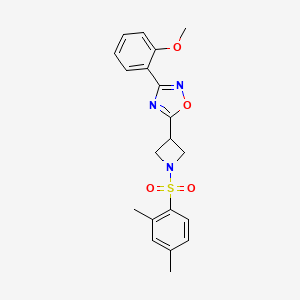

5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(2,4-dimethylphenyl)sulfonylazetidin-3-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-13-8-9-18(14(2)10-13)28(24,25)23-11-15(12-23)20-21-19(22-27-20)16-6-4-5-7-17(16)26-3/h4-10,15H,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZBZEYTNABNGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Azetidine Ring: This step involves the cyclization of a suitable precursor to form the azetidine ring.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides.

Construction of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Final Coupling: The final step involves coupling the azetidine and oxadiazole moieties under suitable conditions to yield the target compound.

Industrial production methods would likely involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, leading to different products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or photonic properties.

Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole include other sulfonyl azetidines and oxadiazole derivatives. These compounds share structural similarities but may differ in their reactivity, stability, and specific applications. The uniqueness of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole lies in its combination of functional groups, which imparts distinct chemical and physical properties.

Biological Activity

5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the oxadiazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 399.5 g/mol. The structure incorporates an azetidine ring and an oxadiazole moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 1396682-98-6 |

Biological Activity Overview

Research indicates that compounds containing the oxadiazole ring exhibit a wide range of biological activities. Notably, studies have shown that derivatives of 1,2,4-oxadiazole possess significant antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

The oxadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that these compounds demonstrate broad-spectrum activity against various pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : Compounds with oxadiazole structures have been shown to inhibit the growth of Mycobacterium tuberculosis and other resistant strains, with minimum inhibitory concentrations (MICs) ranging from 4–16 µM depending on the specific derivative .

- Antifungal Activity : The structural features of oxadiazoles contribute to their effectiveness against fungal pathogens as well .

Anticancer Activity

The anticancer potential of 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole has been supported by various studies:

- Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells through various pathways. For example, some derivatives have been shown to inhibit cell proliferation in human cancer cell lines such as HeLa and MCF-7 .

- In Vivo Studies : Animal model studies have demonstrated tumor growth inhibition when treated with oxadiazole derivatives .

Case Studies

Recent studies provide insights into the specific effects and mechanisms of action for oxadiazole derivatives:

- Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of 1,3,4-oxadiazole derivatives and found significant inhibition against Mycobacterium bovis BCG. Molecular docking studies showed strong binding affinity to the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .

- Anticancer Activity Assessment : A study by Vosatka et al. (2018) evaluated the anticancer effects of pyridine-based 1,3,4-oxadiazole derivatives against resistant strains of M. tuberculosis, showing promising results with MIC values indicating potent activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 5-(1-((2,4-Dimethylphenyl)sulfonyl)azetidin-3-yl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of an amidoxime intermediate with an activated carboxylic acid derivative (e.g., using POCl₃ or Tf₂O as dehydrating agents). For example, the 1,2,4-oxadiazole ring can be formed by reacting a substituted amidoxime with a sulfonyl chloride under reflux in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). Key steps include purification via column chromatography and structural confirmation using NMR and HRMS .

Q. Which spectroscopic techniques are essential for structural characterization of this oxadiazole derivative?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and integration ratios.

- HRMS : For molecular weight validation.

- FT-IR : To identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹).

- X-ray crystallography (if crystals are obtainable): To resolve stereochemistry and bond angles .

Q. How can researchers assess the compound’s solubility and stability in physiological buffers?

- Methodological Answer :

- Solubility : Use the shake-flask method with HPLC-UV quantification in buffers (e.g., PBS at pH 7.4).

- Stability : Incubate the compound at 37°C in simulated gastric/intestinal fluids, followed by LC-MS analysis to detect degradation products .

Q. What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

- Methodological Answer :

- Antibacterial/Fungal : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during oxadiazole ring formation?

- Methodological Answer :

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalysts : Introduce DMAP or pyridine to accelerate cyclization.

- Temperature control : Reflux at 80–100°C for 6–12 hours, monitored by TLC.

- Workup : Quench with ice-water to precipitate impurities, followed by recrystallization .

Q. What computational strategies are employed to study the electronic effects of the sulfonyl azetidine moiety?

- Methodological Answer :

- DFT calculations : To map electron density distribution, HOMO-LUMO gaps, and transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set).

- Molecular docking : Predict binding affinities to biological targets (e.g., enzyme active sites) using AutoDock Vina .

Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

- Methodological Answer :

- Analog synthesis : Prepare derivatives with varied substituents (e.g., halogens, methoxy groups) on the 2-methoxyphenyl or azetidine rings.

- Bioactivity profiling : Test analogs in dose-response assays (e.g., IC₅₀ determination in cancer cell lines).

- QSAR modeling : Use partial least squares (PLS) regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Q. How can researchers resolve contradictions in biological activity data across independent studies?

- Methodological Answer :

- Protocol standardization : Adopt CLSI guidelines for antimicrobial assays.

- Orthogonal validation : Confirm results using alternate methods (e.g., fluorescence-based ATP assays for cytotoxicity).

- Reference compounds : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to calibrate inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.